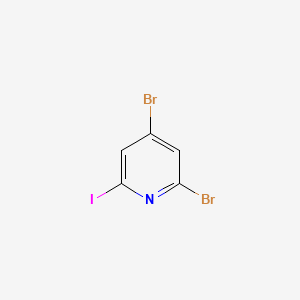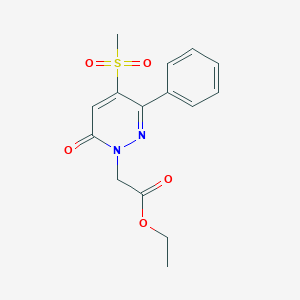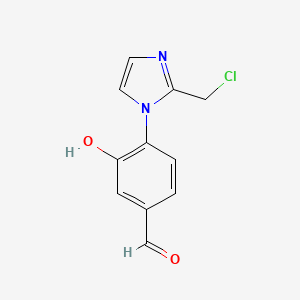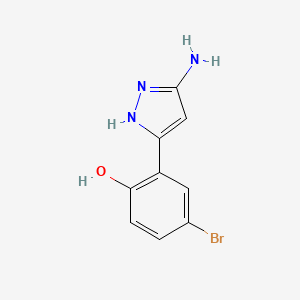
2,4-Dibromo-6-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-iodopyridine is a halogenated pyridine derivative Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-iodopyridine typically involves halogenation reactions. One common method is the bromination of 2-iodopyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-6-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form biaryl compounds.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, such as Pd(PPh₃)₄, in the presence of bases like potassium carbonate.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Coupling: Formation of biaryl compounds.
Reduction: Formation of dehalogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
2,4-Dibromo-6-iodopyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and as a building block for drug discovery.
Medicine: Investigated for its potential use in the synthesis of therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and materials science.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-6-iodopyridine depends on the specific chemical reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the pyridine ring. In coupling reactions, the halogen atoms facilitate the formation of carbon-carbon bonds through palladium-catalyzed processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dibromo-3-iodopyridine
- 2,6-Dibromo-4-iodopyridine
- 2,4-Dichloro-6-iodopyridine
Uniqueness
2,4-Dibromo-6-iodopyridine is unique due to the specific positioning of the bromine and iodine atoms on the pyridine ring. This arrangement provides distinct reactivity patterns and makes it a versatile intermediate for various synthetic applications.
Propiedades
Fórmula molecular |
C5H2Br2IN |
|---|---|
Peso molecular |
362.79 g/mol |
Nombre IUPAC |
2,4-dibromo-6-iodopyridine |
InChI |
InChI=1S/C5H2Br2IN/c6-3-1-4(7)9-5(8)2-3/h1-2H |
Clave InChI |
PETXVPFQCNUWDP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1Br)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dichloropyrazolo[1,5-a]pyrimidine-2-carboxylicacid](/img/structure/B11785068.png)

![2-Bromo-N,N-dimethyl-4-(7-methyl-5-nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11785076.png)



![Methyl imidazo[1,2-A]pyrazine-6-carboxylate](/img/structure/B11785096.png)

![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11785103.png)


![3-Chloro-N-cyclohexyl-N-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11785124.png)
![Ethyl 6-methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11785129.png)
